molecular formula C16H21ClFN3OS B2963705 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride CAS No. 1351591-22-4

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride

Cat. No. B2963705
CAS RN: 1351591-22-4
M. Wt: 357.87
InChI Key: MELJQTXQOOTUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClFN3OS and its molecular weight is 357.87. The purity is usually 95%.
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Scientific Research Applications

Oncology Research

Synthesis and Cytotoxic Activity : The synthesis of carboxamide derivatives, including those related to N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride, has been explored for their cytotoxic activity against various cancer cell lines. Studies have shown that certain derivatives exhibit potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds achieving IC50 values below 10 nM. This highlights the potential of these derivatives in oncology research as a basis for developing new anticancer drugs (Deady et al., 2005).

Antitumor Activity : Further research into benzothiazole derivatives, including similar compounds, has demonstrated significant antitumor activity. These derivatives have been found to inhibit the growth of malignant cell lines such as cervical, breast, colon, and laryngeal carcinoma, suggesting their utility as chemotherapeutic agents (Racané et al., 2006).

Neurological Applications

Alzheimer’s Disease : In the context of neurology, derivatives of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride have been utilized in studies aiming to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer’s disease. This application is particularly promising for the early diagnosis and monitoring of Alzheimer’s disease progression (Shoghi-Jadid et al., 2002).

Chemistry and Drug Development

Corrosion Inhibition : Benzothiazole derivatives, related to the compound , have been evaluated for their corrosion inhibition efficiency, showing high effectiveness in protecting steel against corrosion in acidic environments. This application is relevant for industries seeking materials protection strategies (Hu et al., 2016).

Future Directions

For more detailed information, refer to the relevant literature .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3OS.ClH/c1-19(2)9-10-20(15(21)11-5-3-6-11)16-18-14-12(17)7-4-8-13(14)22-16;/h4,7-8,11H,3,5-6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELJQTXQOOTUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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